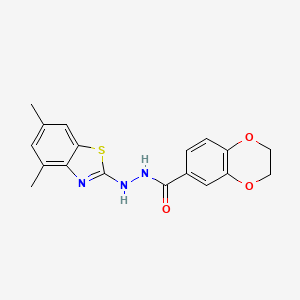![molecular formula C24H18F4N2O3S B2536841 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 686743-88-4](/img/structure/B2536841.png)
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are prominent in many natural and non-natural products of biological and pharmaceutical importance .
Synthesis Analysis
While specific synthesis methods for this compound were not found, indole compounds can be synthesized using methods such as the Fischer indolisation . This is a one-pot, three-component protocol that is operationally straightforward and generally high yielding .Chemical Reactions Analysis
Indole compounds can participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution, similar to benzene . The specific reactivity of this compound would depend on the influence of the other functional groups present.Wissenschaftliche Forschungsanwendungen
Nonsteroidal Antiandrogens
Nonsteroidal antiandrogens, such as those derived from 2-hydroxypropionanilides, have been explored for their antiandrogen activity. These compounds exhibit varying degrees of androgen receptor antagonism, with some showing partial agonist activity. The optimization of these molecules has led to the discovery of potent antiandrogens that are selective and peripherally active, indicating potential for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Antiepileptic Drug Candidates
Derivatives such as "2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide" have been identified as broad-spectrum antiepileptic drug (AED) candidates. The development focused on optimizing the ADME profile and identifying compounds with strong anti-convulsant activity across various models. This demonstrates the pharmaceutical application of such derivatives in developing treatments for epilepsy (Tanaka et al., 2019).
High Glass-Transition Temperature Polymers
Novel arylenether polymers with high glass-transition temperatures have been synthesized, indicating applications in materials science, especially for high-performance polymers. The inclusion of sulfonyl and trifluoromethyl groups in the polymer backbone contributes to their outstanding thermal stability and organosolubility. These properties suggest their potential use in optical materials and high-temperature applications (Huang et al., 2007).
Antimicrobial Compounds
Research into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety has shown promising antimicrobial properties. These compounds, synthesized via versatile chemical pathways, exhibit significant antibacterial and antifungal activities, highlighting the role of sulfonyl-containing compounds in developing new antimicrobial agents (Darwish et al., 2014).
Synthesis of Sulfur(VI) Fluorides
The design and synthesis of novel reagents for producing sulfur(VI) fluorides demonstrate the chemical versatility of sulfonyl and fluorophenyl groups. These reagents enable the creation of a wide array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions, suggesting applications in synthetic chemistry and potentially in pharmaceuticals (Zhou et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F4N2O3S/c25-17-7-5-6-16(12-17)13-30-14-22(18-8-1-4-11-21(18)30)34(32,33)15-23(31)29-20-10-3-2-9-19(20)24(26,27)28/h1-12,14H,13,15H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSGSMCKCCPMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)S(=O)(=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[Hydroxy(phenyl)methyl]phenyl}acetamide](/img/structure/B2536760.png)
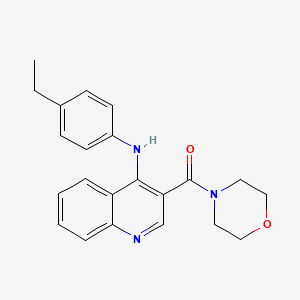

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2536763.png)

![5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2536769.png)
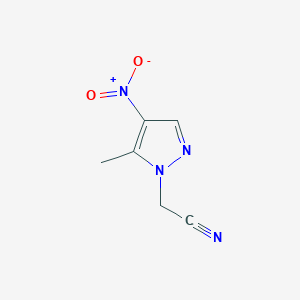
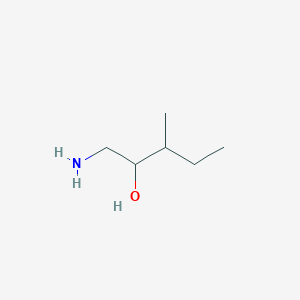
![N-Pyridin-3-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B2536773.png)
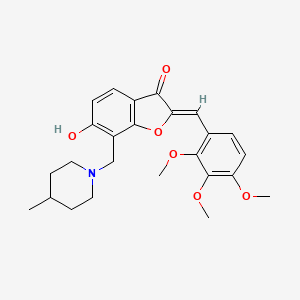
![{4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2536776.png)
![Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2536778.png)
